molecular formula C14H18ClN5 B11253311 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-ethylcyclopentanamine

1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-ethylcyclopentanamine

Cat. No.: B11253311
M. Wt: 291.78 g/mol
InChI Key: OYROBEBIFFTQHI-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the final cyclopentane ring is formed through cyclization reactions involving appropriate intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine forms of the original compound .

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE is unique due to its combination of a tetrazole ring, chlorophenyl group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C14H18ClN5

Molecular Weight

291.78 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)tetrazol-5-yl]-N-ethylcyclopentan-1-amine

InChI

InChI=1S/C14H18ClN5/c1-2-16-14(9-3-4-10-14)13-17-18-19-20(13)12-7-5-11(15)6-8-12/h5-8,16H,2-4,9-10H2,1H3

InChI Key

OYROBEBIFFTQHI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCC1)C2=NN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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